molecular formula C14H28 B14241903 1-Pentyl-4-propylcyclohexane CAS No. 432004-53-0

1-Pentyl-4-propylcyclohexane

Cat. No.: B14241903
CAS No.: 432004-53-0
M. Wt: 196.37 g/mol
InChI Key: MIMPJWFVIIZSSW-UHFFFAOYSA-N
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Description

1-Pentyl-4-propylcyclohexane is a cycloalkane compound with the molecular formula C14H28. It consists of a cyclohexane ring substituted with a pentyl group at the first carbon and a propyl group at the fourth carbon. Cycloalkanes like this compound are known for their stability and are commonly used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentyl-4-propylcyclohexane can be synthesized through the alkylation of cyclohexane derivatives. One common method involves the Friedel-Crafts alkylation reaction, where cyclohexane is reacted with pentyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and catalysts is crucial to minimize impurities and maximize efficiency. Additionally, advanced separation techniques such as distillation and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Pentyl-4-propylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), elevated pressure and temperature.

    Substitution: Chlorine (Cl2), bromine (Br2), UV light.

Major Products Formed:

Scientific Research Applications

1-Pentyl-4-propylcyclohexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pentyl-4-propylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, its structural features enable it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Pentyl-4-propylcyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both pentyl and propyl groups on the cyclohexane ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

432004-53-0

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

1-pentyl-4-propylcyclohexane

InChI

InChI=1S/C14H28/c1-3-5-6-8-14-11-9-13(7-4-2)10-12-14/h13-14H,3-12H2,1-2H3

InChI Key

MIMPJWFVIIZSSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)CCC

Origin of Product

United States

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